An In-depth Technical Guide to the Chemical Properties of Bis(pentafluorophenyl) carbonate
An In-depth Technical Guide to the Chemical Properties of Bis(pentafluorophenyl) carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(pentafluorophenyl) carbonate (BPC) is a highly reactive, crystalline solid that serves as a versatile and safer alternative to phosgene (B1210022) and its derivatives in a multitude of organic synthesis applications. Its remarkable reactivity stems from the presence of two electron-withdrawing pentafluorophenyl groups, which render the carbonyl carbon exceptionally electrophilic. This property makes BPC an excellent reagent for a variety of chemical transformations, most notably in the synthesis of carbonates, carbamates, ureas, and in peptide coupling reactions. This guide provides a comprehensive overview of the chemical properties of BPC, including detailed experimental protocols and reaction mechanisms, to support its application in research and development, particularly in the field of drug discovery.
Physicochemical Properties
Bis(pentafluorophenyl) carbonate is a white to off-white crystalline powder under standard conditions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₃F₁₀O₃ | [1][2] |
| Molecular Weight | 394.12 g/mol | [1] |
| Melting Point | 47-52 °C | [1][2] |
| Boiling Point | 250 °C | [3] |
| Flash Point | 110 °C | [1][4] |
| Appearance | White to almost white crystalline powder | [2][5] |
| Solubility | Soluble in chloroform, ethyl acetate, methylene (B1212753) chloride. Insoluble in water. | [1][3] |
| Purity | ≥97% | [4][6] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of Bis(pentafluorophenyl) carbonate. Key spectroscopic data are summarized below.
| Technique | Description | Reference |
| ¹⁹F NMR | The ¹⁹F NMR spectrum of BPC shows characteristic signals for the pentafluorophenyl groups. | [9] |
| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the carbons of the pentafluorophenyl rings. | |
| FT-IR | The FT-IR spectrum exhibits a strong absorption band for the C=O stretching of the carbonate group. |
Note: Detailed spectral data with peak assignments can be found in specialized databases.
Chemical Reactivity and Mechanisms
The core of Bis(pentafluorophenyl) carbonate's utility lies in its high reactivity as a carbonylating agent. The electron-withdrawing nature of the two pentafluorophenyl groups makes the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
The general reaction mechanism is a nucleophilic acyl substitution. A nucleophile (e.g., an amine or an alcohol) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a pentafluorophenoxide anion, which is an excellent leaving group due to the stability of the corresponding pentafluorophenol. The reaction with a second equivalent of the nucleophile or a different nucleophile can then occur, or in the case of diols, an intramolecular reaction can lead to cyclic products. The byproduct, pentafluorophenol, is non-nucleophilic and generally does not interfere with the reaction.
Reaction with Amines to Form Carbamates
BPC reacts readily with primary and secondary amines to form carbamates. This reaction is highly efficient and proceeds under mild conditions.
Reaction with Alcohols to Form Carbonates
Similarly, BPC reacts with alcohols to produce carbonates. When a diol is used as the nucleophile, a cyclic carbonate can be formed through an intramolecular reaction.
Experimental Protocols
The following are detailed methodologies for key reactions involving Bis(pentafluorophenyl) carbonate.
Protocol 1: General Synthesis of a Carbamate (B1207046) from a Primary Amine
This protocol describes a general method for the synthesis of a carbamate from a primary amine using Bis(pentafluorophenyl) carbonate.
Materials:
-
Bis(pentafluorophenyl) carbonate (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Optional: Base (e.g., Triethylamine or N,N-Diisopropylethylamine, 1.2 eq) if the amine is used as a salt.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in the chosen anhydrous solvent.
-
If the amine is in the form of a salt, add the base to the solution to liberate the free amine.
-
Slowly add a solution of Bis(pentafluorophenyl) carbonate in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with 1 M HCl and saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carbamate by recrystallization or column chromatography.
Protocol 2: Synthesis of a Functionalized Cyclic Carbonate from a Diol
This protocol is adapted from a literature procedure for the synthesis of a pentafluorophenyl-functionalized cyclic carbonate intermediate, which can then be further functionalized.
Materials:
-
2,2-bis(hydroxymethyl)propionic acid (bis-MPA) (1.0 eq, e.g., 3.00 g, 22 mmol)
-
Bis(pentafluorophenyl) carbonate (BPC) (2.5 eq, e.g., 21.70 g, 55 mmol)
-
Cesium Fluoride (CsF) (0.2 eq, e.g., 0.7 g, 4.6 mmol)
-
Anhydrous Tetrahydrofuran (THF) (e.g., 70 mL)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (aqueous)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Charge a 100 mL round-bottom flask with 2,2-bis(hydroxymethyl)propionic acid, Bis(pentafluorophenyl) carbonate, and Cesium Fluoride.
-
Add anhydrous THF to the flask. The initial mixture will be heterogeneous.
-
Stir the reaction mixture at room temperature. After approximately one hour, the solution should become clear and homogeneous. Continue stirring for 20 hours.
-
Remove the solvent in vacuo.
-
Re-dissolve the residue in CH₂Cl₂. After about 10 minutes, a byproduct (pentafluorophenol) will precipitate and can be removed by filtration.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer with MgSO₄, filter, and evaporate the solvent in vacuo.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.
Mandatory Visualizations
Diagram 1: General Reaction of BPC with Nucleophiles
Caption: General mechanism of nucleophilic acyl substitution on Bis(pentafluorophenyl) carbonate.
Diagram 2: Experimental Workflow for Carbamate Synthesisdot
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(pentafluorophenyl) carbonate 97 59483-84-0 [sigmaaldrich.com]
